molecular formula C11H18BNO3S B3380899 2-Ethoxythiazole-5-boronic acid pinacol ester CAS No. 2096338-64-4

2-Ethoxythiazole-5-boronic acid pinacol ester

Cat. No.: B3380899
CAS No.: 2096338-64-4
M. Wt: 255.15
InChI Key: ZJDLTULUXZIPOB-UHFFFAOYSA-N
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Description

2-Ethoxythiazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its versatility and stability. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds in organic chemistry.

Mechanism of Action

Target of Action

2-Ethoxythiazole-5-boronic acid pinacol ester is a type of pinacol boronic ester , which are highly valuable building blocks in organic synthesis . The primary targets of this compound are alkyl boronic esters . These esters play a crucial role in various chemical transformations, where the valuable boron moiety remains in the product .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the alkyl boronic ester . The process utilizes a radical approach and is paired with a Matteson–CH2–homologation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s action can lead to a broad range of functional group transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the stability of pinacol boronic esters presents challenges for their use in synthetic applications . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation , a valuable but unknown transformation . This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which are similar to this compound, is dependent on the substituents in the aromatic ring and the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxythiazole-5-boronic acid pinacol ester typically involves the reaction of 2-ethoxythiazole with boronic acid derivatives under controlled conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which enhances the stability of the compound during the reaction. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxythiazole-5-boronic acid pinacol ester is unique due to its thiazole ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals .

Properties

IUPAC Name

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO3S/c1-6-14-9-13-7-8(17-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDLTULUXZIPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161541
Record name Thiazole, 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096338-64-4
Record name Thiazole, 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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